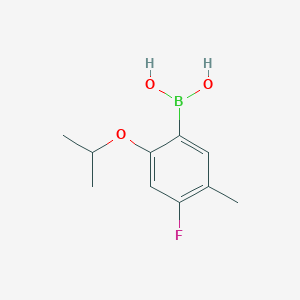

4-Fluoro-2-isopropoxy-5-methylphenylboronic acid; 98%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

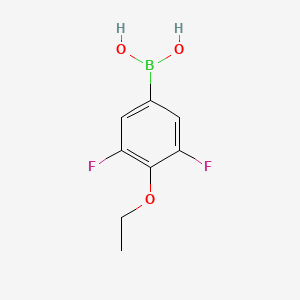

4-Fluoro-2-isopropoxy-5-methylphenylboronic acid is a chemical compound with the molecular formula C10H14BFO3 . It is supplied by various chemical suppliers such as eMolecules and Fisher Scientific . The compound is typically available in a solid form .

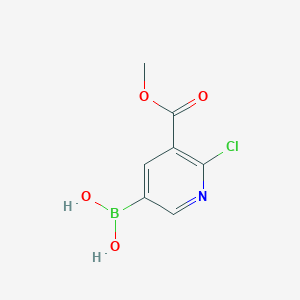

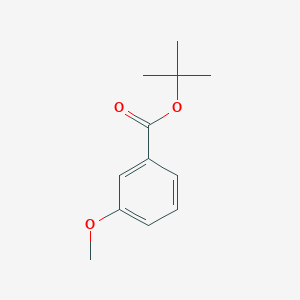

Molecular Structure Analysis

The molecular structure of 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid is characterized by the presence of a boronic acid group attached to a phenyl ring. The phenyl ring is further substituted with a fluorine atom, an isopropoxy group, and a methyl group . The molecular weight of the compound is 212.03 .Physical And Chemical Properties Analysis

4-Fluoro-2-isopropoxy-5-methylphenylboronic acid is a solid compound . The compound has a molecular weight of 212.03 .Applications De Recherche Scientifique

Antifungal Activity

4-Fluoro-2-isopropoxy-5-methylphenylboronic acid and its derivatives exhibit significant antifungal properties against strains such as Aspergillus, Fusarium, Penicillium, and Candida. The antifungal efficacy is assessed through agar diffusion tests and determination of minimum inhibitory concentrations (MICs). The presence of a fluorine substituent, as in 4-fluoro-2-formylphenylboronic acid, enhances the antifungal potency, highlighting the critical role of fluorine positioning in the molecular structure for antifungal activity (Borys et al., 2019).

Fluorescence Quenching Studies

Fluoro-substituted phenylboronic acids, including derivatives similar to 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid, have been studied for their fluorescence quenching properties. The interaction with quenchers, such as aniline, reveals insights into the static quenching mechanism and the role of tautomeric equilibria in these processes. These studies provide a foundation for the development of fluorescence-based sensors and analytical methods (Geethanjali et al., 2015).

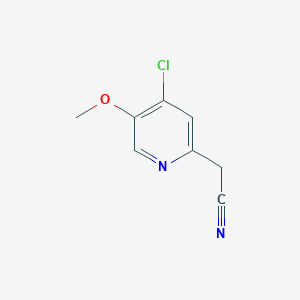

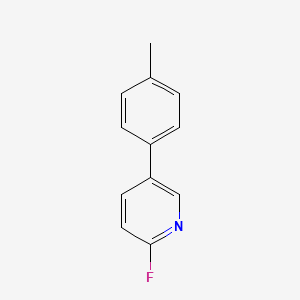

Organic Synthesis Building Blocks

Compounds like 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid serve as versatile building blocks in organic synthesis. They are integral in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, facilitating the synthesis of complex organic molecules. The fluorine atom plays a pivotal role in these reactions due to its unique reactivity and ability to influence the electronic properties of the molecules (Troegel et al., 2009).

Biocatalytic Synthesis

The introduction of fluorine atoms into organic molecules, akin to those in 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid, can lead to the development of novel biosynthetic strategies. These strategies combine synthetic and natural compounds, expanding the molecular space available for discovery and offering environmentally friendly alternatives to traditional chemical synthesis methods (Liu et al., 2022).

Enantioselective Recognition

The structural features of fluoro-containing phenylboronic acids enable their application in enantioselective recognition processes. These compounds can act as sensors for detecting a wide range of chiral amines, showcasing their potential in analytical chemistry and chiral separation technologies (Ghosn & Wolf, 2011).

Mécanisme D'action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Boronic acids are known to form reversible covalent complexes with proteins, particularly those with serine or threonine residues . This interaction can modulate the activity of the target protein, leading to changes in cellular processes .

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura coupling reactions, a type of carbon-carbon bond-forming reaction . This suggests that the compound could potentially influence biochemical pathways involving carbon-carbon bond formation.

Result of Action

The ability of boronic acids to form covalent complexes with proteins suggests that they could potentially modulate protein function and influence cellular processes .

Action Environment

The action, efficacy, and stability of 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of boronic acids . Additionally, factors such as temperature and the presence of other chemical species can also influence the compound’s action.

Safety and Hazards

As with many chemical compounds, handling 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid requires appropriate safety measures. The compound may cause skin and eye irritation, and may be harmful if swallowed . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling the compound .

Propriétés

IUPAC Name |

(4-fluoro-5-methyl-2-propan-2-yloxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BFO3/c1-6(2)15-10-5-9(12)7(3)4-8(10)11(13)14/h4-6,13-14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZPUJRYQPRMIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1OC(C)C)F)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tribenzylphosphine(1,5-cyclooctadiene)[1,3-bis(2,4,6-triMePh)imidazol-2-ylidene]iridium(I) PF6, 98%](/img/structure/B6330680.png)

![1-[(4-Bromo-2-chlorophenyl)carbonyl]pyrrolidine](/img/structure/B6330689.png)

![[2-Methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid; 97%](/img/structure/B6330729.png)

![[2-Chloro-4-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid; 98%](/img/structure/B6330732.png)

![[2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid; 98%](/img/structure/B6330739.png)